N-(4-chlorophenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide
Overview
Description
N-(4-chlorophenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is a useful research compound. Its molecular formula is C20H15ClN4O and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0934388 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : A study by Hassan et al. (2014) describes the synthesis of similar compounds through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to the formation of 5-amino-N-aryl-1H-pyrazoles and their derivatives (Hassan, Hafez, & Osman, 2014).
Structure Determination : Kariuki et al. (2022) focused on the synthesis and structural determination of a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, using NMR spectroscopy and X-ray diffraction (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Biological and Pharmaceutical Applications
Cytotoxicity Studies : Hassan et al. (2014) also explored the cytotoxic activity of the synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, highlighting potential pharmaceutical applications (Hassan, Hafez, & Osman, 2014).
Anti-Rotavirus Activity : El‐Helw, Gado, and El-ziaty (2020) synthesized a variety of nitrogen heterocycles incorporating a pyrazole scaffold and reported their significant anti-rotavirus activity, suggesting potential use in antiviral therapies (El‐Helw, Gado, & El-ziaty, 2020).
Herbicidal Activity : A study by Wang et al. (2004) on related 2-cyanoacrylates found them to be effective herbicidal agents, indicating potential agricultural applications (Wang, Li, Li, & Huang, 2004).
Materials Science and Chemistry Applications
Corrosion Inhibitors : Abu-Rayyan et al. (2022) investigated acrylamide derivatives, similar in structure, as corrosion inhibitors in nitric acid solutions, providing insights into their application in materials science (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Insecticidal Agents : Rashid et al. (2021) explored the insecticidal efficacy of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, demonstrating the potential of related compounds in pest control (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Liquid Crystal Properties : Thaker et al. (2013) synthesized compounds with a 1,3,5-trisubstituted pyrazolone ring system and analyzed their liquid crystalline properties, showing potential for use in display technologies (Thaker, Solanki, Patel, & Patel, 2013).
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-2-4-14(5-3-13)19-16(12-23-25-19)10-15(11-22)20(26)24-18-8-6-17(21)7-9-18/h2-10,12H,1H3,(H,23,25)(H,24,26)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDICVURYFXKGD-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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